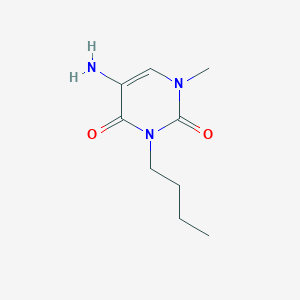

5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a substituted tetrahydropyrimidine-dione derivative characterized by:

- Butyl chain at position 3, contributing to lipophilicity and steric bulk.

- Methyl group at position 1, influencing electronic and steric properties.

For example, bromacil (5-bromo-3-sec-butyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) is a herbicide , and derivatives like 5-amino-1,3-diazinane-2,4,6-trione are intermediates in pharmaceutical synthesis .

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

5-amino-3-butyl-1-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H15N3O2/c1-3-4-5-12-8(13)7(10)6-11(2)9(12)14/h6H,3-5,10H2,1-2H3 |

InChI Key |

CCBIBXSVBGYYHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C(=CN(C1=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of butylamine with methyl acetoacetate in the presence of a base, followed by cyclization with urea. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows for interactions with various biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as antimicrobial, antiviral, or anticancer properties, depending on the modifications made to the core structure.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the butyl and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares substituents, molecular weights, and applications of key analogs:

Key Observations

Substituent Effects on Bioactivity: Halogenation (e.g., bromine in bromacil) enhances herbicidal activity by increasing electrophilicity and target binding . Alkyl chains (butyl, propyl) improve lipid solubility, affecting membrane permeability and persistence in environmental applications . Amino vs. Hydroxyl Groups: The amino group in the target compound may facilitate nucleophilic reactions or hydrogen bonding in drug-receptor interactions, whereas hydroxyl groups (as in 5-hydroxyuracil) participate in redox chemistry .

Synthetic Routes: Derivatives like 5-amino-1,3-diazinane-2,4,6-trione are synthesized via condensation of phthalic anhydride with tetrahydropyrimidine precursors under acidic conditions . Similar methods likely apply to the target compound.

Applications :

- Bromacil’s herbicidal action contrasts with 5-hydroxyuracil’s role in nucleotide metabolism, illustrating how substituent variation diversifies functionality .

Critical Notes

Data Gaps: Direct physicochemical data (e.g., solubility, logP) for this compound are unavailable in the provided evidence. Experimental studies are needed to confirm its stability and bioactivity.

Stereochemical Considerations : The sec-butyl group in bromacil introduces chirality, which is absent in the target compound’s straight-chain butyl group. This difference may impact target specificity .

Regulatory Status : Bromacil is regulated under industrial safety laws due to its environmental persistence, suggesting similar scrutiny for the target compound if used in agrochemistry .

Biological Activity

5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1339840-69-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₅N₃O₂

- Molecular Weight : 197.23 g/mol

- CAS Number : 1339840-69-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| SH-SY5Y (Neuroblastoma) | 4.06 | Induces apoptosis and cell cycle arrest at G2/M phase |

| U266B1 (Multiple Myeloma) | 2.5 | Triggers mitochondrial apoptosis |

| HeLa (Cervical Cancer) | 3.53 | Inhibits cell proliferation and induces apoptosis |

These findings suggest that the compound may act through mechanisms involving cell cycle regulation and apoptosis induction, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Escherichia coli | 0.25 |

| Staphylococcus aureus | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

The compound's effectiveness against Gram-negative bacteria is particularly noteworthy and suggests its potential use as an antimicrobial agent.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Apoptosis Induction : The compound has been shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax. This shift promotes apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Mitochondrial Dysfunction : The activation of caspases and the release of cytochrome c from mitochondria are indicative of mitochondrial-mediated apoptosis triggered by the compound.

Case Studies

A notable study investigated the efficacy of this compound in a xenograft model of cancer:

- Study Design : Mice were implanted with SH-SY5Y neuroblastoma cells and treated with varying doses of the compound.

- Results : Tumor growth was significantly inhibited in treated mice compared to controls. Histological analysis revealed increased apoptosis in tumor tissues following treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.